(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate
Overview
Description
®-tert-butyl 3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-tert-butyl 3-formylpyrrolidine-1-carboxylate can be synthesized through the oxidation of ®-3-(hydroxymethyl)pyrrolidine-1-carboxylate . The oxidation process typically involves the use of oxidizing agents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 3-formylpyrrolidine-1-carboxylate may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
®-tert-butyl 3-formylpyrrolidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various biologically active compounds . The compound’s aldehyde group can also form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- ®-3-formylpyrrolidine-1-carboxylate
- ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- ®-tert-butyl 3-carboxylpyrrolidine-1-carboxylate
Uniqueness
®-tert-butyl 3-formylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both an aldehyde group and a tert-butyl ester group. These functional groups make it a versatile intermediate in organic synthesis and provide unique reactivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLADVOODHZCFV-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974792 | |
Record name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59379-02-1, 191347-94-1 | |
Record name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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